molecular formula Chlorophyllin a (acid form): C34H34N4O5; Chlorophyllin b (acid form): C34H32N4O6<br>C34H31CuN4Na3O6 B1632289 Chlorophyllins CAS No. 85536-03-4

Chlorophyllins

Cat. No.: B1632289
CAS No.: 85536-03-4
M. Wt: 724.1 g/mol
InChI Key: HWDGVJUIHRPKFR-UHFFFAOYSA-I
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Description

Chlorophyllins are a group of water-soluble salts derived from chlorophyll, the green pigment found in plants. These compounds are semi-synthetic derivatives, differing mainly in the cations associated with the anion. The most common form is a sodium/copper derivative, which is widely used as a food additive and in alternative medicine . This compound are known for their vibrant green color and are often used as natural colorants in various products.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorophyllins are typically synthesized through the saponification of chlorophyll, followed by the replacement of the central magnesium atom with copper or other metals. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale extraction of chlorophyll from plant sources, followed by chemical modification. The process is optimized for efficiency and cost-effectiveness, ensuring high yields of the desired chlorophyllin salts. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often used to analyze and purify the final product .

Chemical Reactions Analysis

Types of Reactions

Chlorophyllins undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include different metal-chlorophyllin complexes and their oxidized or reduced derivatives. These products have varying properties and applications, depending on their chemical structure .

Scientific Research Applications

Comparison with Similar Compounds

Chlorophyllins are compared with other similar compounds, such as:

Similar Compounds

This compound are unique due to their water solubility and the ability to form stable complexes with various metals, making them versatile for different applications.

Properties

IUPAC Name

copper;trisodium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36N4O6.Cu.3Na/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;;;;/h7,12-14,17,21H,1,8-11H2,2-6H3,(H5,35,36,37,38,39,40,41,42,43,44);;;;/q;+2;3*+1/p-5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDGVJUIHRPKFR-UHFFFAOYSA-I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC3=NC(=CC4=NC(=C(C5=NC(=C(C5=C([O-])[O-])C)C=C1[N-]2)CC(=O)[O-])C(C4C)CCC(=O)[O-])C(=C3C=C)C)C.[Na+].[Na+].[Na+].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H31CuN4Na3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

724.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dark green to blue/black powder
Record name CHLOROPHYLLINS
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

CAS No.

85536-03-4
Record name Chlorophyllins
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085536034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorophyllins
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.079.503
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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